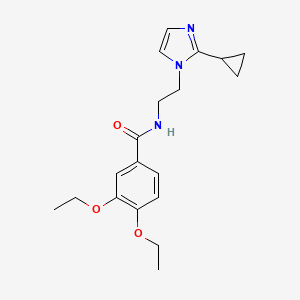

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide

Description

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide is a synthetic benzamide derivative featuring a 3,4-diethoxy-substituted aromatic ring linked via an ethyl chain to a 2-cyclopropyl-imidazole moiety. This structure combines a benzamide scaffold—a common pharmacophore in medicinal chemistry—with a heterocyclic imidazole ring, which is frequently employed to enhance binding affinity and metabolic stability in drug design .

Propriétés

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-3-24-16-8-7-15(13-17(16)25-4-2)19(23)21-10-12-22-11-9-20-18(22)14-5-6-14/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYMOWYHDSNOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CN=C2C3CC3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2-(2-cyclopropyl-1H-imidazol-1-yl)ethanamine. This intermediate is then reacted with 3,4-diethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide is primarily investigated for its pharmacological properties. It shows promise as a candidate for drug development targeting specific enzymes or receptors involved in various diseases. The imidazole moiety is known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding.

Biological Studies

The compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its structure allows it to serve as a model for understanding how similar compounds interact with biological macromolecules. Research has indicated that compounds with imidazole rings can effectively inhibit certain enzymes, making this compound a subject of interest for further exploration in therapeutic contexts.

Industry Applications

In addition to its medicinal applications, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide may function as an intermediate in the synthesis of more complex molecules. Its unique structure could also allow it to act as a catalyst in specific chemical reactions, which could be beneficial in industrial chemistry settings.

Mécanisme D'action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets within biological systems. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and protein function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related benzamide-imidazole derivatives:

Key Structural and Pharmacological Insights

Conversely, the fluorobiphenyl group in ’s compound introduces electronegative fluorine atoms, which may improve binding specificity to opioid receptors while reducing metabolic clearance .

Heterocyclic Modifications: The cyclopropyl-imidazole in the target compound contrasts with benzimidazole () and urea-linked imidazole (). Cyclopropane’s rigidity may stabilize the compound’s conformation, favoring receptor interactions, whereas benzimidazoles offer extended π-systems for aromatic stacking .

Synthetic Approaches :

- The target compound is hypothesized to be synthesized via amine coupling, analogous to the one-step method used for ’s fluorinated derivative . This contrasts with multi-step routes for benzimidazoles () and urea conjugates (), which require cyclization or urea-forming reagents .

Pharmacological Potential and Limitations

- Target vs. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-biphenyl)propanamide () : While both compounds share a benzamide core, ’s fluorobiphenyl and dimethoxy groups correlate with demonstrated opioid receptor activity. The target’s diethoxy and cyclopropyl groups may shift activity toward other CNS targets (e.g., serotonin or dopamine receptors) .

- Target vs. N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide () : The urea linker in ’s compound could enhance solubility but may reduce metabolic stability compared to the target’s cyclopropyl group, which resists cytochrome P450 oxidation .

Activité Biologique

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide is . The compound features a cyclopropyl group attached to an imidazole ring, which is linked to a diethoxybenzamide moiety. This structural configuration may contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 296.39 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | Not available |

Research indicates that compounds similar to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide may exhibit phosphodiesterase (PDE) inhibition. PDE inhibitors are known for their role in modulating intracellular signaling pathways, particularly those involving cyclic nucleotides such as cAMP and cGMP. This modulation can lead to various physiological effects, including anti-inflammatory responses and vasodilation.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Activity : Similar imidazole derivatives have demonstrated significant anti-inflammatory effects in preclinical models, suggesting that this compound may also possess similar properties.

- Anticancer Activity : Some studies have indicated that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Neurological Disorders : Compounds with similar structures have been explored for their neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease.

Case Studies

- Study on PDE Inhibition : A study published in 2002 evaluated a series of imidazole derivatives for their PDE4 inhibitory activity. The results indicated that certain compounds exhibited potent inhibition, leading to reduced inflammation in animal models . While N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide was not directly tested, its structural similarities suggest it may share this activity.

- Anticancer Properties : In a case study focusing on imidazole derivatives, researchers found that specific compounds could effectively induce apoptosis in various cancer cell lines. The study highlighted the role of the imidazole ring in enhancing cytotoxicity against cancer cells .

- Neuroprotective Effects : Another investigation examined the neuroprotective potential of imidazole-based compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.